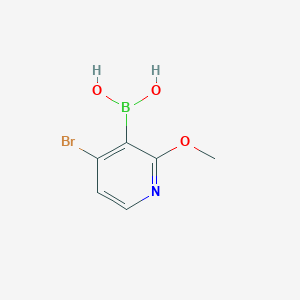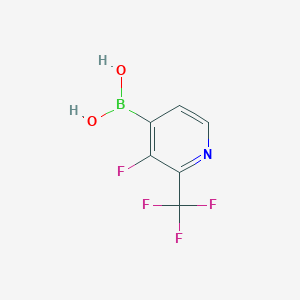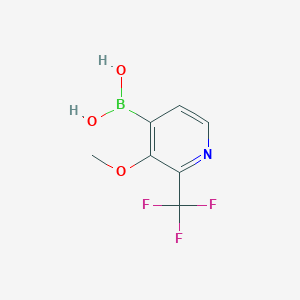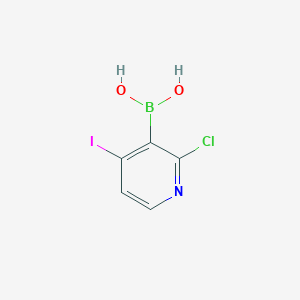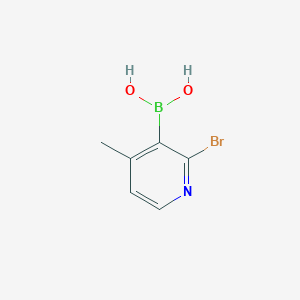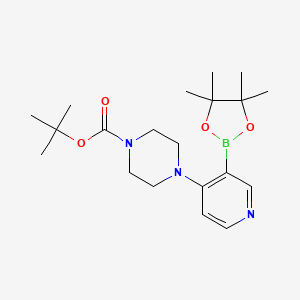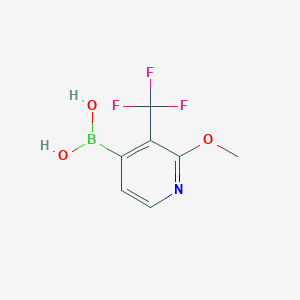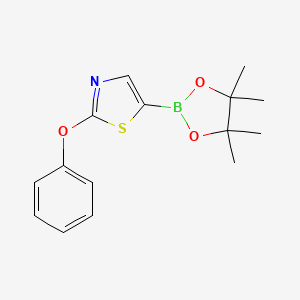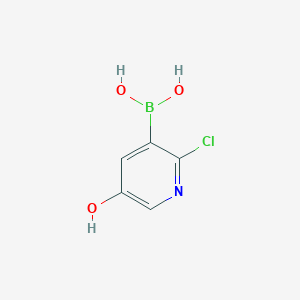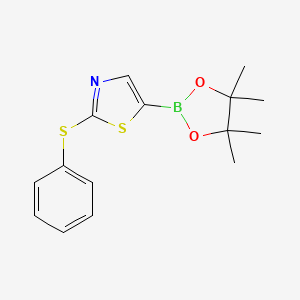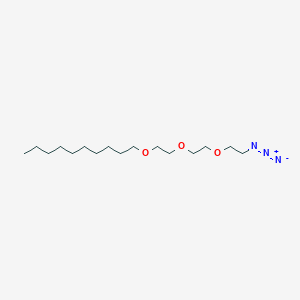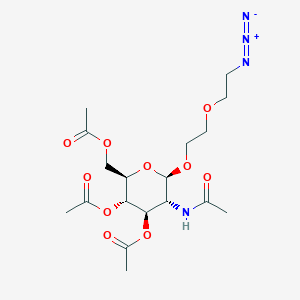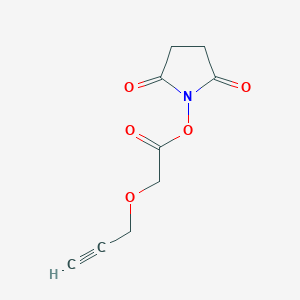![molecular formula C30H26Cl2SiZr B6310118 [(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride CAS No. 1170072-56-6](/img/structure/B6310118.png)
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride is a complex organometallic compound that features a zirconium center coordinated to two fluorenyl ligands and a diethylsilylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride typically involves the reaction of fluorenyl lithium with diethylsilylene dichloride, followed by the introduction of zirconium tetrachloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Step 1: Preparation of fluorenyl lithium by reacting fluorene with n-butyllithium in a hydrocarbon solvent such as hexane.
Step 2: Reaction of fluorenyl lithium with diethylsilylene dichloride to form the diethylsilylene-bridged bis(fluorenyl) intermediate.
Step 3: Introduction of zirconium tetrachloride to the intermediate to form this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where the fluorenyl or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2) and other zirconium oxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: New zirconium complexes with different ligands.
科学研究应用
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in olefin polymerization reactions, contributing to the production of polyethylene and polypropylene.
Material Science: The compound is studied for its potential in creating advanced materials with unique properties.
Organometallic Chemistry: It serves as a model compound for studying the behavior of zirconium complexes and their reactivity.
Polymer Chemistry: It is used in the synthesis of specialty polymers with specific characteristics.
作用机制
The mechanism of action of [(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride in catalysis involves the activation of olefin monomers through coordination to the zirconium center. This coordination facilitates the insertion of the monomer into the metal-carbon bond, leading to polymer chain growth. The diethylsilylene bridge and fluorenyl ligands play crucial roles in stabilizing the reactive intermediates and controlling the polymerization process.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Another zirconium-based catalyst used in olefin polymerization.
Dimethylsilylbis(hexamethylindenyl)zirconium dichloride: A similar compound with different ligands that also serves as a polymerization catalyst.
Ethylenebis(indenyl)zirconium dichloride: Another related compound used in polymer chemistry.
Uniqueness
[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications in polymerization and material science.
属性
IUPAC Name |
dichlorozirconium(2+);diethyl-di(fluoren-9-id-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si.2ClH.Zr/c1-3-31(4-2,29-25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)30-27-19-11-7-15-23(27)24-16-8-12-20-28(24)30;;;/h5-20H,3-4H2,1-2H3;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZTMGEWTVAIA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)([C-]1C2=CC=CC=C2C3=CC=CC=C13)[C-]4C5=CC=CC=C5C6=CC=CC=C46.Cl[Zr+2]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
